molecular formula C14H13F4N3O2S B033160 Flufenacet CAS No. 142459-58-3

Flufenacet

Cat. No. B033160
M. Wt: 363.33 g/mol
InChI Key: IANUJLZYFUDJIH-UHFFFAOYSA-N
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Description

Flufenacet is a herbicide used for preemergence and postemergence weeding in various crops. Developed by Bayer in 1988, it targets annual grass weeds and broadleaf weeds in crops like corn, soybeans, cotton, and rice. It's registered in Europe, South America, and Asian countries, ranking among the top 50 in pesticide sales globally. Flufenacet's chemical structure is detailed, with its IUPAC name being 4’-fluoro-N-isopropyl-2(5-trifluoromethyl-1,3,4-thiadiazol-2-yloxy) acetanilide (Ning-bo Huo & Chunxiazhai Zhao, 2016).

Synthesis Analysis

The synthesis of flufenacet involves several steps starting from aminothiourea and trifluoroacetic acid to produce 2-amino-5-trifluoromethyl-1, 3, 4-thiadiazol. This intermediate is then diazotized to obtain 2-chloro-5-trifluoromethyl-1, 3, 4-thiadiazole, which reacts with 2-hydroxy-N-(4-fluorophenyl)-N-(isopropyl) acetamide to form flufenacet. This synthesis route is efficient and suitable for industrial production, characterized by a short process, high efficacy, and mild reaction conditions (Zhou Xin-jia, 2013).

Molecular Structure Analysis

The molecular structure of flufenacet, with its unique aryloxy amide framework, contributes significantly to its herbicidal activity. The structure includes a trifluoromethyl-1,3,4-thiadiazol moiety and a fluorophenyl group, which are crucial for its mode of action and efficacy against weeds. Understanding this structure helps in analyzing its interaction with target sites in plants and designing more effective herbicides (Ning-bo Huo & Chunxiazhai Zhao, 2016).

Chemical Reactions and Properties

Flufenacet's chemical reactions, particularly its degradation and interaction with soil components, are essential for understanding its environmental fate. The compound is moderately to highly adsorbed in soils, influenced by organic matter content, clay content, and pH. Its adsorption behavior suggests that flufenacet is likely to persist in the soil for some time, reducing the potential for leaching or surface runoff (V. Gajbhiye & S. Gupta, 2001).

Scientific Research Applications

1. Control of Italian Ryegrass in Agriculture

  • Application : Flufenacet is used to control Italian Ryegrass (Lolium multiflorum), a weed that can cause high yield losses to several crops .
  • Method : The herbicides were applied in two doses in three different methods of applications: (1) soil and foliar application (2) foliar application, and (3) soil application only .
  • Results : Both herbicides reduced root and foliar biomass significantly as compared to the nontreated plants. Especially the foliar effect of flufenacet was small. The highest dose of prosulfocarb (4200 g ai ha −1) reduced the fresh foliar weight by 61% in experiment 1 and by 95% in experiment 2 .

2. Selectivity of Flufenacet on Bread Wheat and Barley

  • Application : Flufenacet is used in combination with other herbicides for weed control in bread wheat (Triticum aestivum L.) and barley (Hordeum vulgare L.) .
  • Method : Flufenacet plus diflufenican was applied at 240 + 120 g ai ha −1 and flufenacet plus diflufenican plus metribuzin at 119.7 + 119.7 + 44.8 g ai ha −1 to bread wheat and barley, at 1st (BBCH-11), 2nd (BBCH-12) and 3rd (BBCH-13) leaf growth stage .
  • Results : The results revealed decreased selectivity of both premixtures when applied at BBCH-11 for both winter cereals, with flufenacet plus diflufenican being less selective compared to flufenacet plus diflufenican plus metribuzin .

3. Control of Grass Weeds in Winter Cereal-Based Crop Rotations

  • Application : Flufenacet is a key compound in weed resistance management, primarily used for pre-emergence control of grass weeds in winter cereal–based crop rotations in Europe .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

4. Control of Italian Ryegrass in Wheat

  • Application : Flufenacet, in combination with metribuzin, is used for the preemergence and postemergence control of Italian ryegrass (Lolium multiflorum) in wheat (Triticum aestivum) .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Preemergence applications of flufenacet plus metribuzin controlled Italian ryegrass 73 to 77%, whereas postemergence applications controlled Italian ryegrass 77 to 99% .

5. Control of ALS/ACCase-Resistant Populations of Lolium rigidum

  • Application : Flufenacet, in combination with diflufenican and metribuzin, is used for the control of ALS/ACCase herbicide-resistant populations of Lolium rigidum .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Both herbicides highly controlled the three herbicide-resistant L. rigidum populations .

6. Preplant Surface, Preplant Incorporated, and Preemergence and/or Early Postemergence Application

  • Application : Flufenacet 4 SC Herbicide may be applied preplant surface, preplant incorporated (mix into the top 1 to 2 inch layer of soil) and preemergence and/or early postemergence .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

4. Control of Italian Ryegrass in Wheat

  • Application : Flufenacet, in combination with metribuzin, is used for the preemergence and postemergence control of Italian ryegrass (Lolium multiflorum) in wheat (Triticum aestivum) .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Preemergence applications of flufenacet plus metribuzin controlled Italian ryegrass 73 to 77%, whereas postemergence applications controlled Italian ryegrass 77 to 99% .

5. Control of ALS/ACCase-Resistant Populations of Lolium rigidum

  • Application : Flufenacet, in combination with diflufenican and metribuzin, is used for the control of ALS/ACCase herbicide-resistant populations of Lolium rigidum .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Both herbicides highly controlled the three herbicide-resistant L. rigidum populations .

6. Preplant Surface, Preplant Incorporated, and Preemergence and/or Early Postemergence Application

  • Application : Flufenacet 4 SC Herbicide may be applied preplant surface, preplant incorporated (mix into the top 1 to 2 inch layer of soil) and preemergence and/or early postemergence .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Flufenacet may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life .

properties

IUPAC Name

N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANUJLZYFUDJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H13F4N3O2S
Record name Flufenacet
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DSSTOX Substance ID

DTXSID2032552
Record name Flufenacet
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Molecular Weight

363.33 g/mol
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Physical Description

White to tan solid; [Merck Index] Light beige powder; [MSDSonline]
Record name Flufenacet
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Boiling Point

Decomposes
Record name FLUFENACET
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Solubility

Solubility in organic solvents (g/L at 20 °C): n-hexane - 8.7; toluene - >200; dichloromethane - >200; 2-propanol - 170; 1-octanol - 88; polyethylene glycol - 74; acetone - >200; dimethylformamide - >200; acetonitrile - >200; dimethylsulfoxide - >200, In water, 56 mg/L (pH 4) at 25 °C; 56 mg/L (pH 7) at 25 °C; 54 mg/L (pH 9) at 25 °C
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Density

1.312 g/mL
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Vapor Pressure

0.00000067 [mmHg], 6.75X10-7 mm Hg at 20 °C (6.0X10-2 mPa at 20 °C)
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Product Name

Flufenacet

Color/Form

White to tan solid, White solid

CAS RN

142459-58-3
Record name Flufenacet
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Record name Flufenacet
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Record name Acetamide, N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]
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Record name FLUFENACET
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Melting Point

76-79 °C
Record name FLUFENACET
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,060
Citations
C Lechelt‐Kunze, RC Meissner… - Pest Management …, 2003 - Wiley Online Library
… plant specific targets for flufenacet and many other herbicides… target of an oxyacetamide, flufenacet, and as a comparison of … plants with the herbicide flufenacet mimics the striking …
Number of citations: 57 onlinelibrary.wiley.com
R Dücker, P Zöllner, E Parcharidou… - Pest management …, 2019 - Wiley Online Library
… field rate of flufenacet. However, differences in the level of flufenacet sensitivity were observed and correlated with glutathione S-transferase-mediated enhanced flufenacet metabolism. …
Number of citations: 27 onlinelibrary.wiley.com
R Dücker, P Zöllner, P Lümmen, S Ries… - Pest management …, 2019 - Wiley Online Library
… This study demonstrates the way in which flufenacet is detoxified in … case of flufenacet resistance in Lolium spp. populations from the UK and France: Additionally, we detected flufenacet …
Number of citations: 44 onlinelibrary.wiley.com
M Imai, N Takagi, M Yoshizaki… - Food Hygienic & …, 2019 - search.ebscohost.com
A simultaneous analytical method based on LC-MS/MS was developed for the determination of flufenacet and its metabolites,[(4-fiuorophenyl)(1-methylethyl) amino] oxo-acetic acid and …
Number of citations: 4 search.ebscohost.com
N Fohrer, A Dietrich, O Kolychalow… - … of environmental quality, 2014 - Wiley Online Library
This study aims to assess the environmental fate of the commonly used herbicides flufenacet and metazachlor in the Northern German Lowlands with the ecohydrological Soil and …
Number of citations: 74 acsess.onlinelibrary.wiley.com
R Idziak, Z Woznica - Chilean journal of agricultural research, 2014 - SciELO Chile
… -5 maize leaves and flufenacet+ … flufenacet+ isoxaflutole and MSO+ AMN adjuvants applied twice provided similar grain yield of maize as from treatments where tembotrione or flufenacet…
Number of citations: 30 www.scielo.cl
M Tomkiel, M Baćmaga, A Borowik… - … Science and Health …, 2019 - Taylor & Francis
This study was aimed to evaluate the effect of a mixture of flufenacet + isoxaflutole on counts of microorganisms, ecophysiological diversity index (EP), colony development index (CD) …
Number of citations: 16 www.tandfonline.com
RS Malik, A Yadav, RK Malik… - Indian Journal of Weed …, 2005 - indianjournals.com
Flufenacet at 200–500 g ha−1, applied before or after first irrigation resulted in 40 to 69% and 44 to 72% control of grassy and broadleaf weeds, respectively. Metribuzin at 200 to 400 g …
Number of citations: 8 www.indianjournals.com
C Andreasen, KL Høgh, SM Jensen - Agriculture, 2020 - mdpi.com
… Field relevant levels of flufenacet resistance … flufenacet efficacy, as flufenacet has, especially in Europe, become a valuable tool for the management of Lolium spp. [22]. Both flufenacet …
Number of citations: 8 www.mdpi.com
S Gupta, VT Gajbhiye - Chemosphere, 2002 - Elsevier
… flufenacet persisted for 60–90 days at lower and beyond 90 days at high rate. The dissipation of flufenacet … The dissipation of flufenacet was faster at low rate than high rate of application…
Number of citations: 48 www.sciencedirect.com

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